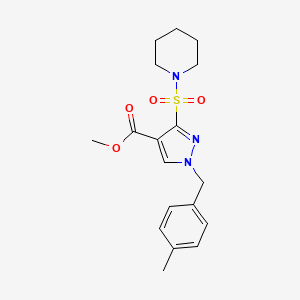

methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a unique structure that combines a pyrazole ring, a piperidine sulfonyl group, and a methylbenzyl moiety

Properties

IUPAC Name |

methyl 1-[(4-methylphenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-14-6-8-15(9-7-14)12-20-13-16(18(22)25-2)17(19-20)26(23,24)21-10-4-3-5-11-21/h6-9,13H,3-5,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHVNFEOEOSSEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCCCC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The resulting pyrazole intermediate is then functionalized with a piperidine sulfonyl group and a methylbenzyl moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or benzyl positions using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

- Methyl 1-(4-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

- Methyl 1-(4-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

- Methyl 1-(4-methoxybenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Uniqueness

Methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties compared to similar compounds.

Biological Activity

Methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, identified by its CAS number 1251601-99-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 377.5 g/mol. The compound features a pyrazole core, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1251601-99-6 |

| Molecular Formula | C18H23N3O4S |

| Molecular Weight | 377.5 g/mol |

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. This compound may exhibit inhibitory effects on various cancer cell lines due to its structural similarities with other effective pyrazole compounds. For example, pyrazoles have been shown to inhibit key targets such as BRAF(V600E) and EGFR, which are significant in cancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The sulfonamide group present in this compound may contribute to these effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated significant efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These activities are often assessed through minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by their structural components. The presence of specific substituents on the pyrazole ring and the piperidine moiety can enhance their potency against targeted biological pathways. For instance, modifications in the benzyl group or variations in the sulfonamide structure can lead to improved pharmacological profiles .

Case Study 1: Antitumor Efficacy

In a study evaluating the cytotoxic effects of various pyrazoles on breast cancer cell lines, compounds with similar structures to this compound showed promising results. The combination of these compounds with conventional chemotherapy agents like doxorubicin resulted in enhanced cytotoxicity, particularly in resistant cancer cell lines .

Case Study 2: Antimicrobial Evaluation

Another study assessed the antimicrobial properties of several pyrazole derivatives, including those related to this compound. The results indicated that certain derivatives exhibited potent antimicrobial activity with MIC values as low as 0.22 μg/mL against pathogenic bacteria .

Q & A

Q. Q: What are the foundational synthetic routes for preparing methyl 1-(4-methylbenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves sequential functionalization of the pyrazole core:

Alkylation : Introduction of the 4-methylbenzyl group at the N1 position via nucleophilic substitution or alkylation reactions. For example, benzyl halides are commonly used in THF or DMF with bases like KCO .

Sulfonylation : Reaction with piperidine-1-sulfonyl chloride under anhydrous conditions (e.g., CHCl, 0–25°C) to install the sulfonylpiperidine group at C3. Catalysts such as DMAP may enhance regioselectivity .

Esterification : Methylation of the carboxylic acid precursor using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-sulfonylation.

- Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced Structural Characterization

Q. Q: How can researchers resolve ambiguities in the regiochemistry of substituted pyrazoles like this compound?

Advanced techniques include:

- X-ray Crystallography : Determines absolute configuration and confirms substituent positioning (e.g., distinguishing 3-sulfonyl vs. 5-sulfonyl isomers) .

- Multinuclear NMR : H and C NMR (e.g., δ ~7.5 ppm for pyrazole C4-H; δ ~56 ppm for methylbenzyl CH) coupled with 2D experiments (HSQC, NOESY) to assign coupling patterns .

- IR Spectroscopy : Confirm sulfonyl group presence via S=O stretching (~1350–1150 cm) and ester C=O (~1700 cm) .

Contradictory Data in Reaction Yields

Q. Q: Why do reported yields for sulfonylation reactions vary across studies, and how can reproducibility be improved?

Discrepancies arise from:

- Catalyst Efficiency : Copper(I) catalysts (e.g., CuI) may enhance sulfonylation yields compared to non-catalytic methods .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonylation but may promote side reactions if moisture-sensitive intermediates degrade .

- Purification Losses : High-polarity sulfonylated products often require multiple chromatographic steps, reducing isolated yields .

Q. Optimization Strategies :

- Use anhydrous conditions and molecular sieves for moisture-sensitive steps.

- Screen alternative sulfonylating agents (e.g., sulfonyl fluorides) for improved reactivity .

Biological Activity and SAR

Q. Q: What structural features of this compound influence its potential as a kinase inhibitor or antimicrobial agent?

Key structure-activity relationships (SAR):

- Sulfonylpiperidine Group : Enhances binding to ATP pockets in kinases via hydrogen bonding with hinge regions. Substituting piperidine with morpholine reduces potency .

- 4-Methylbenzyl Substituent : Hydrophobic interactions with allosteric pockets in bacterial enzymes (e.g., FabI). Para-methyl groups improve metabolic stability compared to ortho-substituted analogs .

- Methyl Ester : A prodrug strategy; hydrolysis to the carboxylic acid improves solubility but may reduce cell permeability .

Q. Experimental Validation :

- Enzyme Assays : IC values against target kinases (e.g., EGFR, CDK2) using fluorescence polarization .

- MIC Testing : Minimum inhibitory concentrations against Gram-positive bacteria (e.g., S. aureus) in broth microdilution assays .

Computational Modeling for Target Prediction

Q. Q: How can molecular docking and dynamics simulations guide the optimization of this compound?

Methodological steps include:

Ligand Preparation : Generate 3D conformers of the compound using software like OpenBabel or MOE.

Protein-Ligand Docking : Autodock Vina or Glide to predict binding modes in kinase or bacterial targets. Focus on sulfonylpiperidine interactions with catalytic lysine residues .

MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories. Analyze RMSD and hydrogen bond occupancy .

Case Study :

Docking into EGFR (PDB: 1M17) revealed a salt bridge between the sulfonyl group and Lys721, explaining nanomolar inhibitory activity in vitro .

Stability and Degradation Pathways

Q. Q: What are the major degradation products under acidic or oxidative conditions, and how can they be mitigated?

- Acidic Hydrolysis : Ester cleavage to the carboxylic acid derivative (confirmed via LC-MS, m/z +18 Da) .

- Oxidative Stress : Sulfoxide formation at the piperidine sulfur (observed in H NMR as upfield shifts of adjacent protons) .

Q. Stabilization Strategies :

- Formulate as lyophilized powders to limit hydrolysis.

- Add antioxidants (e.g., BHT) during storage .

Advanced Spectroscopic Challenges

Q. Q: How can overlapping signals in 1^{1}1H NMR be resolved for accurate structural assignment?

Solutions include:

- Variable Temperature NMR : Resolve rotameric splitting of the piperidine ring protons by cooling to –40°C .

- Isotopic Labeling : N-labeled pyrazole cores simplify assignment of nitrogen-bound protons via HMBC .

Comparative Analysis of Synthetic Intermediates

Q. Q: How do intermediates like 3-amino vs. 3-sulfonyl derivatives affect downstream reactivity?

- 3-Amino Intermediate : Enables regioselective functionalization (e.g., Sandmeyer reactions for halogenation) but requires protection during sulfonylation .

- 3-Sulfonyl Derivative : Acts as a directing group for electrophilic aromatic substitution at C5 but may sterically hinder further modifications .

Data Contradiction in Biological Assays

Q. Q: Why might this compound show variable activity in kinase inhibition assays across studies?

Factors include:

- Enzyme Source : Recombinant vs. native kinases (e.g., post-translational modifications in native proteins alter binding pockets) .

- Assay Conditions : ATP concentrations (Km vs. non-Km levels) impact IC values. Standardize using ADP-Glo™ Kinase Assays .

Green Chemistry Approaches

Q. Q: Can solvent-free or catalytic methods improve the sustainability of synthesizing this compound?

Emerging strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.